molecular formula C20H18N4O3S B2569057 (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 681159-43-3

(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2569057
CAS No.: 681159-43-3
M. Wt: 394.45
InChI Key: KWQGWILGEPHDCO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one features a piperazine core substituted with a benzo[d]thiazol-2-yl group and an α,β-unsaturated ketone (enone) linked to a 3-nitrophenyl moiety. Its structural attributes include:

  • Piperazine ring: Facilitates hydrogen bonding and conformational flexibility.
  • Benzo[d]thiazole: A heterocyclic aromatic system known for bioactivity in antimicrobial and anticancer agents .
  • 3-Nitrophenyl group: Electron-withdrawing nitro substituent enhances electrophilicity and influences redox properties.

Properties

IUPAC Name

(E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-19(9-8-15-4-3-5-16(14-15)24(26)27)22-10-12-23(13-11-22)20-21-17-6-1-2-7-18(17)28-20/h1-9,14H,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQGWILGEPHDCO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves a multi-step process:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Piperazine Derivatization: The benzo[d]thiazole is then reacted with piperazine under appropriate conditions to form the intermediate.

    Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between the piperazine derivative and 3-nitrobenzaldehyde in the presence of a base such as piperidine, yielding the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including those containing piperazine moieties. The compound under discussion has been synthesized and evaluated for its antiproliferative activity against several human cancer cell lines.

Case Study: Synthesis and Evaluation

A study synthesized various benzothiazole-piperazine hybrids and tested their efficacy against cancer cell lines such as MCF7 (breast cancer), T47D, HCT116 (colon cancer), and Caco2. The results indicated that many of these compounds exhibited moderate to potent activity, suggesting that the incorporation of the benzothiazole and piperazine structures could enhance anticancer efficacy .

Cell Line Activity Level
MCF7Moderate
T47DPotent
HCT116Moderate
Caco2Potent

The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzothiazole and piperazine rings significantly influenced the biological activity, underscoring the importance of molecular design in drug development .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Benzothiazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Research Findings

In vitro studies demonstrated that certain analogs of benzothiazole-piperazine compounds effectively inhibited COX-2, a key enzyme involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating conditions characterized by excessive inflammation, such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Another area of application for this compound is its antimicrobial properties. Benzothiazole derivatives have been reported to exhibit activity against various bacterial strains.

Case Study: Antimicrobial Screening

Research has shown that some benzothiazole-piperazine hybrids possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function, making these compounds candidates for further development as antibacterial agents .

Neuroprotective Effects

Emerging research indicates that benzothiazole derivatives may also have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Preliminary Studies

Preliminary studies suggest that these compounds can protect neuronal cells from oxidative stress-induced damage, which is a common pathway in neurodegeneration. The exact mechanisms are still under investigation but may involve modulation of cellular signaling pathways related to apoptosis and inflammation .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. The nitrophenyl group can enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Piperazine Ring

(a) Benzothiazole vs. Methoxyphenyl Substitution
  • Compound : (E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one (CAS: 305343-24-2)
    • Key Difference : The benzo[d]thiazole is replaced with a 2-methoxyphenyl group.
    • Impact :
(b) Brominated Benzothiazole Derivative
  • Compound : (E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
    • Key Difference : Bromine atom at position 6 of the benzothiazole ring.
    • Impact :
  • Increased molecular weight and lipophilicity, enhancing membrane permeability.
  • Bromine’s electron-withdrawing effect may stabilize radical intermediates or modify metabolic pathways.

Variations in the Enone-Linked Aromatic Group

(a) 3-Nitrophenyl vs. Naphthyl or Thienyl Groups
  • Compound : (E)-3-(naphthalen-2-yl)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one
    • Key Difference : 3-Nitrophenyl replaced with naphthyl; triazole replaces benzothiazole-piperazine.
    • Impact :
  • Larger aromatic surface area (naphthyl) enhances π-π interactions but may reduce solubility.
  • Triazole introduces hydrogen-bonding sites absent in the target compound.

  • Compound: (E)-1-(4-benzhydrylpiperazino)-2-phenyl-3-(2-thienyl)-2-propen-1-one (CAS: 478078-83-0) Key Difference: Thienyl group instead of nitrophenyl; benzhydryl substituent on piperazine. Impact:
  • Thienyl’s sulfur atom contributes to polar interactions but lacks nitro’s electron-withdrawing effects.
  • Bulky benzhydryl group may sterically hinder target engagement.

Physicochemical Properties

Property Target Compound Methoxyphenyl Analog Brominated Analog
Molecular Weight ~410 g/mol ~395 g/mol ~490 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower lipophilicity) ~4.2 (higher lipophilicity)
Electron Effects Strongly electron-deficient Electron-donating (methoxy) Electron-withdrawing (bromine)
Aromatic Interactions High (benzothiazole + nitro) Moderate (methoxyphenyl) High (bromobenzothiazole)

Q & A

Basic Question: What are the critical steps for synthesizing (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, and how can purity be optimized?

Answer:
Synthesis typically involves a multi-step approach:

  • Condensation reactions to form the enone backbone, using catalysts like acetic acid or palladium complexes under reflux conditions .
  • Nucleophilic substitution to introduce the piperazine-benzo[d]thiazole moiety, often requiring inert atmospheres (e.g., N₂) to prevent oxidation .
  • Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures to achieve >95% purity .
  • Yield optimization by controlling reaction time (e.g., 6–12 hours) and stoichiometric ratios (1:1.2 for ketone:amine) .

Advanced Question: How can computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?

Answer:

  • Density Functional Theory (DFT): Optimize the molecular geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for target binding .
  • Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with proteins (e.g., kinase domains). Focus on the nitro group and benzothiazole ring as key pharmacophores .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD values to validate binding modes .

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Answer:

  • ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., the (E)-configured double bond shows a 16–17 Hz coupling constant) . The piperazine protons typically appear as broad singlets (δ 2.5–3.5 ppm) .
  • HRMS: Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₄O₃S: 393.1024; observed: 393.1026) .
  • IR Spectroscopy: Detect carbonyl (C=O) stretches near 1680 cm⁻¹ and nitro (NO₂) bands at 1520–1350 cm⁻¹ .

Advanced Question: How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

Answer:

  • Solvent Effects: Polar solvents (e.g., DMSO-d₆) may cause peak broadening due to hydrogen bonding with the nitro group. Compare spectra in CDCl₃ vs. DMSO-d₆ .
  • Dynamic Processes: Piperazine ring inversion or rotameric equilibria can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers for clearer analysis .
  • Impurity Identification: Use LC-MS to detect byproducts (e.g., Z-isomer or hydrolyzed derivatives) that may overlap with target signals .

Advanced Question: What experimental design considerations mitigate degradation during prolonged biological assays?

Answer:

  • Temperature Control: Store solutions at 4°C with stabilizers (e.g., 1% BSA) to reduce hydrolysis of the enone group .
  • Light Sensitivity: Shield nitro-containing compounds from UV light using amber vials to prevent photodegradation .
  • Real-Time Monitoring: Use HPLC at 0, 6, and 24 hours to track stability in assay buffers (e.g., PBS at pH 7.4) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

  • Core Modifications: Replace the 3-nitrophenyl group with electron-deficient aromatics (e.g., 3-cyanophenyl) to improve π-π stacking with hydrophobic enzyme pockets .
  • Bivalent Ligands: Link two pharmacophores via alkyl spacers (e.g., propyl/pentyl chains) to enhance receptor avidity, as demonstrated in benzothiazolone derivatives .
  • Steric Effects: Introduce bulky substituents on the piperazine ring to modulate selectivity for targets like serotonin receptors .

Basic Question: What solvent systems are optimal for recrystallization to achieve high-purity crystals?

Answer:

  • Binary Mixtures: Use DMF/ethanol (1:1) for slow crystallization, yielding needle-like crystals suitable for X-ray diffraction .
  • Gradient Cooling: Cool solutions from 60°C to 4°C at 2°C/hour to minimize amorphous precipitation .
  • Purity Validation: Compare experimental vs. calculated XRPD patterns to confirm crystallinity .

Advanced Question: How do catalytic methods (e.g., Pd-mediated cross-coupling) improve synthesis efficiency?

Answer:

  • Suzuki-Miyaura Coupling: Employ Pd(PPh₃)₄ (5 mol%) with aryl boronic acids to functionalize the benzothiazole ring under mild conditions (70°C, 12 hours) .
  • Reductive Amination: Use NaBH₃CN in methanol to couple piperazine derivatives with carbonyl intermediates, achieving >80% yield .
  • Catalyst Recycling: Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for reusable, cost-effective protocols .

Basic Question: How is the compound’s stability profile assessed under varying pH conditions?

Answer:

  • pH-Rate Profiling: Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals for HPLC analysis. Hydrolysis is typically accelerated in alkaline conditions (pH >10) due to nucleophilic attack on the enone .
  • Degradation Products: Identify via LC-MS; common byproducts include nitrobenzoic acid derivatives and piperazine ring-opened species .

Advanced Question: What strategies validate the accuracy of HRMS data when isotopic patterns overlap?

Answer:

  • High-Resolution Filters: Use instruments with resolving power >60,000 (e.g., Orbitrap) to distinguish [M+H]⁺ from [M+NH₄]⁺ adducts .
  • Isotopic Modeling: Compare experimental isotopic distributions with theoretical simulations (e.g., ChemCalc) to confirm molecular formula .
  • Collision-Induced Dissociation (CID): Fragment ions (e.g., m/z 245 for the benzothiazole moiety) provide secondary confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.